Beta-D-Erythrofuranosyl-Adenosine

CAS No.: 123333-51-7; 51963-61-2; 56-65-5; 987-65-5

Cat. No.: VC5657381

Molecular Formula: C9H11N5O3

Molecular Weight: 237.219

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 123333-51-7; 51963-61-2; 56-65-5; 987-65-5 |

|---|---|

| Molecular Formula | C9H11N5O3 |

| Molecular Weight | 237.219 |

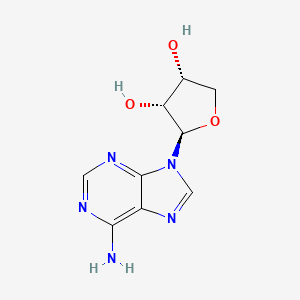

| IUPAC Name | (2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol |

| Standard InChI | InChI=1S/C9H11N5O3/c10-7-5-8(12-2-11-7)14(3-13-5)9-6(16)4(15)1-17-9/h2-4,6,9,15-16H,1H2,(H2,10,11,12)/t4-,6-,9-/m1/s1 |

| Standard InChI Key | DTGVOXMKTYPSSO-NVMQTXNBSA-N |

| SMILES | C1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

Beta-D-Erythrofuranosyl-Adenosine features a purine adenine base linked to a β-D-erythrofuranose sugar via an N-glycosidic bond. The erythrofuranosyl sugar adopts a non-planar conformation, distinct from the ribose moiety in canonical adenosine, with hydroxyl groups at the 3' and 4' positions contributing to its stereochemical uniqueness . The IUPAC name, (2R,3R,4R)-2-(6-aminopurin-9-yl)oxolane-3,4-diol, reflects its chiral centers and substituent orientations .

Table 1: Molecular Properties of Beta-D-Erythrofuranosyl-Adenosine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 237.22 g/mol |

| SMILES | |

| InChIKey | DTGVOXMKTYPSSO-NVMQTXNBSA-N |

| Crystal System (CCDC 774916) | Monoclinic, space group |

The compound’s 3D conformation, resolved via X-ray crystallography (DOI: 10.1107/S0108270110008024), reveals intramolecular hydrogen bonds between the 3'-OH and N7 of the adenine base, stabilizing the furanose ring . This structural rigidity contrasts with flexible ribose analogs, potentially influencing its biochemical interactions.

Synthesis and Natural Occurrence

Natural Distribution

Biochemical Interactions and Enzymatic Studies

Substrate Specificity in Enzymatic Reactions

The fluorinase enzyme from Streptomyces cattleya, which catalyzes fluorination of adenosine derivatives, exhibits flexibility in accommodating non-canonical substrates. Structural studies (PDB ID: 2CBX) reveal that the enzyme’s active site undergoes hydrogen-bonding reconfigurations to accommodate 2'-deoxyadenosine, a substrate lacking the 2'-OH group . By analogy, Beta-D-Erythrofuranosyl-Adenosine’s erythrofuranosyl moiety may similarly interact with enzymes requiring conformational adaptability, though direct evidence remains speculative.

Metabolic Implications

The compound’s modified sugar moiety likely influences its participation in purine metabolism. Unlike adenosine, which is phosphorylated to AMP by adenosine kinase, Beta-D-Erythrofuranosyl-Adenosine’s atypical structure may render it resistant to standard metabolic enzymes, prolonging its intracellular half-life. This property could be exploitable in prodrug design or antiviral therapies.

Research Advancements and Future Directions

Structural Optimization Studies

Recent crystallographic analyses (CCDC 774916) have informed efforts to derivatize the erythrofuranosyl scaffold. For example, substituting the 3'-OH with fluorine enhances metabolic stability in related nucleosides, a strategy applicable to Beta-D-Erythrofuranosyl-Adenosine .

Targeted Drug Delivery Systems

Nanoparticle-based delivery systems are being explored to overcome bioavailability challenges. Encapsulation in liposomes or conjugation to targeting ligands (e.g., folate) could enhance tissue-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume